2-((5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Description
This compound is a synthetic acetamide derivative featuring a substituted imidazole-thioether core linked to a 5-methyl-1,3,4-thiadiazol-2-amine moiety. Its structure integrates a 4-bromophenyl group at the 5-position of the imidazole ring and a 3-(trifluoromethyl)phenyl group at the 1-position. The thioether bridge connects the imidazole to the acetamide group, which is further substituted with a 1,3,4-thiadiazole ring.
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the bromine atom may influence halogen bonding in target interactions. The 1,3,4-thiadiazole ring contributes to π-stacking and hydrogen-bonding capabilities, critical for molecular recognition .
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrF3N5OS2/c1-12-28-29-19(33-12)27-18(31)11-32-20-26-10-17(13-5-7-15(22)8-6-13)30(20)16-4-2-3-14(9-16)21(23,24)25/h2-10H,11H2,1H3,(H,27,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASABZQKFEQFYJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NC=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrF3N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C20H16BrF3N4OS
- Molecular Weight : 497.33 g/mol
Structural Features
The compound features a thioether linkage and incorporates both imidazole and thiadiazole moieties, which are known to contribute to biological activity. The presence of bromine and trifluoromethyl groups enhances its lipophilicity, potentially improving membrane permeability.
Antimicrobial Activity
Recent studies have indicated that derivatives of imidazole and thiadiazole exhibit significant antimicrobial properties. The compound's structure suggests it may inhibit bacterial growth through mechanisms similar to those observed in other thiazole-bearing compounds.
Case Study: Inhibition of Bacterial Growth
A study evaluated the antibacterial activity of various thiazole derivatives against common pathogens. The results showed that compounds with similar structural motifs to our target compound demonstrated minimum inhibitory concentrations (MICs) ranging from 16 µg/mL to 32 µg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| A | 16 | S. aureus |
| B | 32 | E. coli |
| C | 24 | C. albicans |
Anticancer Activity
The anticancer potential of imidazole and thiadiazole derivatives has been widely documented. For instance, compounds similar to our target have shown IC50 values in the low micromolar range against various cancer cell lines.
Research Findings: Cytotoxicity Assays
In a recent study, a series of thiazole derivatives were tested for their cytotoxic effects on human cancer cell lines. The results indicated that the presence of electron-donating groups significantly enhanced the anticancer activity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| D | A-431 (skin cancer) | 1.98 |
| E | U251 (glioblastoma) | 1.61 |
These findings suggest that our compound may exhibit similar or enhanced cytotoxic effects due to its unique structural features.
Anti-inflammatory Activity
The anti-inflammatory properties of thiourea derivatives have been explored in various contexts, particularly in inhibiting pro-inflammatory cytokines.
Research indicates that compounds containing thiourea moieties can inhibit the NF-kB signaling pathway, leading to reduced expression of inflammatory markers such as TNF-α and IL-6 .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of imidazole-thioether acetamides. Below is a comparative analysis with structurally related analogues:
Key Observations:
Substituent Effects :
- The trifluoromethyl group in the target compound increases metabolic stability compared to the chloro-substituted analogue () .
- 4-Bromophenyl vs. 4-fluorophenyl (): Bromine’s larger atomic radius may enhance halogen bonding in target binding pockets, while fluorine’s electronegativity improves membrane permeability .
The triazole-phenoxymethyl linker in Compound 9c () introduces conformational flexibility, which may improve binding to larger enzymatic pockets .
Biological Activity: COX Inhibition: The 4-methoxyphenyl group in Compound 9 () correlates with enhanced COX-2 selectivity, suggesting that electron-donating groups favor cyclooxygenase binding . Anticancer Potential: Compounds with extended conjugation (e.g., Compound 9c) exhibit improved cytotoxicity, implying that the target compound’s trifluoromethyl group could synergize with bromine for antitumor effects .
Physicochemical Properties:
Q & A
Q. What are the key synthetic routes for preparing the compound, and how do reaction conditions influence yield and purity?
The compound is synthesized via nucleophilic substitution reactions, typically involving thiol-containing intermediates (e.g., 5-(4-bromophenyl)-1-phenyl-1H-imidazole-2-thiol) reacting with chloroacetamide derivatives in the presence of a base like K₂CO₃. Solvent selection (e.g., DMF, ethanol) and reaction temperature significantly impact yield and purity. For example, ethanol as a solvent facilitates recrystallization, improving purity .
Q. What spectroscopic techniques are essential for confirming the structure and purity of the compound?
Key techniques include:
- FT-IR : To confirm functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, S–H stretch at ~2550 cm⁻¹).
- ¹H/¹³C NMR : To verify aryl proton environments and carbon backbone.
- Elemental analysis : To validate calculated vs. experimental C, H, N, S content (discrepancies >0.4% indicate impurities) .
Q. How can researchers assess the in vitro biological activity of the compound, particularly against antimicrobial targets?
Standard assays include:
- Minimum Inhibitory Concentration (MIC) : Against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Enzyme inhibition assays : Targeting bacterial DNA gyrase or fungal lanosterol demethylase.
- Cytotoxicity screening : Using mammalian cell lines (e.g., HEK-293) to establish selectivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of the compound?
SAR studies involve synthesizing analogs with modified aryl substituents (e.g., replacing 4-bromophenyl with 4-fluorophenyl) and testing their bioactivity. Computational tools like molecular docking (AutoDock Vina) predict binding modes, guiding rational substitutions. For example, bulkier groups may enhance hydrophobic interactions with target enzymes .
Q. What computational methods are employed to predict the binding affinity of the compound to target enzymes, and how can docking results be validated experimentally?
- Molecular docking : Software like AutoDock or Schrödinger Suite models interactions with active sites (e.g., COX-1/2 for anti-inflammatory activity).
- Validation : Enzymatic assays (e.g., COX inhibition) correlate docking scores (binding energy < −8 kcal/mol) with IC₅₀ values. Discrepancies may arise from solvation effects or protein flexibility .
Q. How do contradictions in spectral data (e.g., NMR shifts vs. calculated values) arise during characterization, and what strategies resolve such discrepancies?
Discrepancies may stem from:
- Solvent effects : DMSO-d₆ vs. CDCl₃ alters proton chemical shifts.
- Tautomerism : Thiol-thione equilibrium in thiadiazole derivatives.
- Impurities : Column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC refines purity. Cross-validate with high-resolution mass spectrometry (HRMS) .
Q. What advanced statistical models (e.g., DoE) are applicable for optimizing the multi-step synthesis of the compound under continuous-flow conditions?
Design of Experiments (DoE) models (e.g., response surface methodology) optimize variables like temperature, residence time, and catalyst loading in flow reactors. For example, a Box-Behnken design reduces reaction steps from 72 to 18 trials, achieving >85% yield in oxidation steps .
Q. How can X-ray crystallography elucidate the three-dimensional conformation of the compound, and what insights does this provide into its mechanism of action?
Single-crystal X-ray diffraction reveals bond angles, dihedral angles, and non-covalent interactions (e.g., π-π stacking between aryl groups). For imidazole-thiadiazole hybrids, planar conformations enhance stacking with enzyme active sites (e.g., ATP-binding pockets in kinases), guiding mechanism-based modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
